[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine hydrochloride
Overview
Description
[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine hydrochloride: is a chemical compound that features a cyclohexylamine moiety linked to a 1,2,4-oxadiazole ring substituted with a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of amidoximes with isatoic anhydrides in a sodium hydroxide-dimethyl sulfoxide medium at ambient temperature . This method allows for the efficient synthesis of 1,2,4-oxadiazole derivatives with various substituents.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions: [1-(3-Phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized under specific conditions.
Reduction: The oxadiazole ring can be reduced to form different heterocyclic structures.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenyl group can lead to the formation of phenolic derivatives, while reduction of the oxadiazole ring can yield various amine-containing heterocycles.
Scientific Research Applications
Chemistry: In chemistry, [1-(3-Phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology and Medicine: The 1,2,4-oxadiazole ring is known for its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties .
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [1-(3-Phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine hydrochloride involves its interaction with specific molecular targets. The 1,2,4-oxadiazole ring can act as a hydrogen bond acceptor, allowing it to interact with various biological molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to its observed biological effects .
Comparison with Similar Compounds
1,3,4-Oxadiazole derivatives: These compounds share the oxadiazole ring but differ in the position of the nitrogen atoms.
1,2,5-Oxadiazole derivatives: These compounds have a different arrangement of the nitrogen and oxygen atoms in the ring.
Cyclohexylamine derivatives: These compounds share the cyclohexylamine moiety but differ in the attached functional groups.
Uniqueness: The uniqueness of [1-(3-Phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine hydrochloride lies in its combination of the 1,2,4-oxadiazole ring with a cyclohexylamine group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O.ClH/c15-14(9-5-2-6-10-14)13-16-12(17-18-13)11-7-3-1-4-8-11;/h1,3-4,7-8H,2,5-6,9-10,15H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWCLRVSJTRABRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=NC(=NO2)C3=CC=CC=C3)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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